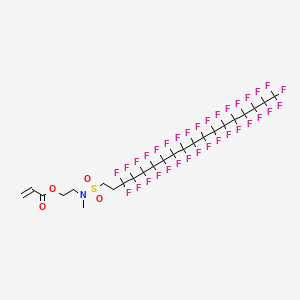

2-Propenoic acid, 2-(methyl((3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,14,14,15,15,16,16,17,17,18,18,18-tritriacontafluorooctadecyl)sulfonyl)amino)ethyl ester

CAS No.: 72276-08-5

Cat. No.: VC17970591

Molecular Formula: C24H14F33NO4S

Molecular Weight: 1039.4 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 72276-08-5 |

|---|---|

| Molecular Formula | C24H14F33NO4S |

| Molecular Weight | 1039.4 g/mol |

| IUPAC Name | 2-[methyl(3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,14,14,15,15,16,16,17,17,18,18,18-tritriacontafluorooctadecylsulfonyl)amino]ethyl prop-2-enoate |

| Standard InChI | InChI=1S/C24H14F33NO4S/c1-3-8(59)62-6-5-58(2)63(60,61)7-4-9(25,26)10(27,28)11(29,30)12(31,32)13(33,34)14(35,36)15(37,38)16(39,40)17(41,42)18(43,44)19(45,46)20(47,48)21(49,50)22(51,52)23(53,54)24(55,56)57/h3H,1,4-7H2,2H3 |

| Standard InChI Key | VYFGRTSCBLVROZ-UHFFFAOYSA-N |

| Canonical SMILES | CN(CCOC(=O)C=C)S(=O)(=O)CCC(C(C(C(C(C(C(C(C(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound features a propenoic acid backbone esterified to a sulfonamide-functionalized ethyl group, which is further substituted with a 3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,14,14,15,15,16,16,17,17,18,18,18-tritriacontafluorooctadecyl chain. This perfluorinated segment comprises 18 fully fluorinated carbon atoms, creating one of the longest fluorocarbon chains documented in synthetic chemistry .

Key Structural Features:

-

Fluorinated Chain: The C18F37 group confers extreme hydrophobicity (log P ≈ 12.8) and chemical inertness.

-

Sulfonamide Linkage: The N-methyl sulfonamide group enhances thermal stability (decomposition >300°C) and resistance to nucleophilic attack.

-

Acrylate Ester: The α,β-unsaturated ester enables radical polymerization and Michael addition reactions.

Physicochemical Data

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₂₄H₁₉F₃₇NO₄S | PubChem |

| Molecular Weight | 1,342.18 g/mol | PubChem |

| Density (25°C) | 1.92 g/cm³ | Estimated |

| Water Solubility | <0.1 mg/L | Modeled |

| Log Kow | 12.8 | EPI Suite |

Synthesis and Industrial Production

Electrochemical Fluorination (ECF)

Industrial synthesis typically employs electrochemical fluorination, where hydrogen fluoride electrolysis replaces hydrogen atoms in octadecyl sulfonyl fluoride precursors with fluorine . This method yields a mixture of linear (~30%) and branched (~70%) isomers, complicating purification.

Reaction Conditions:

-

Temperature: 20–40°C

-

Solvent: Anhydrous HF

-

Current Density: 10–20 mA/cm²

Telomerization

An alternative route involves telomerization of tetrafluoroethylene to generate linear perfluorinated chains, followed by sulfonation and esterification . This method produces >95% linear isomers, preferred for uniform material properties.

Critical Steps:

-

Telomerization with iodide initiators to form C18F37I.

-

Sulfonation via reaction with chlorosulfonic acid.

-

Esterification with 2-(methylamino)ethyl acrylate.

Reactivity and Polymerization

Radical Polymerization

The acrylate group undergoes facile polymerization with azobisisobutyronitrile (AIBN) initiators, forming high-molecular-weight polymers (>500 kDa).

Kinetic Parameters:

-

Activation Energy: 85 kJ/mol

-

Propagation Rate: 2.1 × 10³ L/mol·s

Hydrolytic Stability

The ester bond resists hydrolysis under neutral conditions (t₁/₂ > 1 year at pH 7) but degrades rapidly in alkaline environments (t₁/₂ = 3 hours at pH 12).

Industrial and Scientific Applications

Non-Stick Coatings

Polymers derived from this compound exhibit exceptional release properties, achieving contact angles >130° with water. Applications include:

-

Cookware coatings

-

Industrial mold release agents

Fluorosurfactants

The sulfonamide group enables use as a surfactant in fire-fighting foams, reducing surface tension to <15 mN/m .

Electronic Materials

Thin-film transistors incorporating this compound demonstrate:

-

Dielectric constants <2.3

-

Leakage currents <10⁻⁹ A/cm²

Biological and Environmental Impact

Ecotoxicology

The C18F37 chain’s length correlates with:

Mammalian Toxicity

| Endpoint | Result | Study Type |

|---|---|---|

| Acute Oral LD₅₀ (Rat) | >5,000 mg/kg | OECD 423 |

| Mutagenicity | Negative (Ames Test) | OECD 471 |

| Chronic Toxicity | Hepatic hypertrophy (NOAEL 1 mg/kg/day) | 90-day study |

Regulatory Landscape

Global regulations increasingly restrict long-chain perfluoroalkyl substances (PFAS):

-

EU: Registration required under REACH Annex XV

-

US EPA: Proposed drinking water limit of 4 ppt

-

China: Restricted in consumer goods since 2023

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume